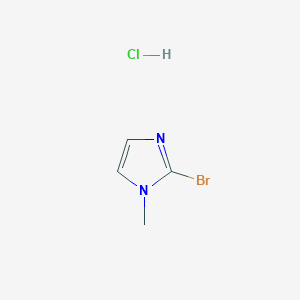

2-Bromo-1-methyl-1H-imidazole hydrochloride

Description

Historical Context of Brominated Imidazole Compounds

The historical development of brominated imidazole compounds traces back to the fundamental work on imidazole synthesis by Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia. This foundational work established the framework for subsequent modifications and functionalization of the imidazole ring system. The exploration of brominated derivatives emerged as researchers recognized the potential for selective halogenation to enhance the reactivity and synthetic utility of imidazole compounds.

Bromination of imidazole systems was first described in 1877, initially yielding 2,4,5-tribromoimidazole through direct bromination methods. These early investigations revealed that bromination could occur at multiple positions on the imidazole ring, with the 2-position being particularly reactive due to its electron-deficient nature between the two nitrogen atoms. The development of selective bromination techniques became crucial for accessing specific brominated derivatives, including the eventual synthesis of 2-bromo-1-methyl-1H-imidazole precursors.

The progression from simple brominated imidazoles to N-methylated derivatives represented a significant advancement in synthetic methodology. The introduction of the methyl group at the nitrogen position provided enhanced stability and altered electronic properties, making these compounds more suitable for further chemical transformations. The development of 2-bromo-1-methyl-1H-imidazole as a synthetic intermediate marked a pivotal moment in the evolution toward more sophisticated brominated heterocycles, ultimately leading to the development of its hydrochloride salt form.

Significance in Heterocyclic Chemistry Research

The significance of brominated imidazole compounds in heterocyclic chemistry research stems from their unique electronic properties and synthetic versatility. Imidazole derivatives occupy a central position in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to participate in diverse chemical transformations. The introduction of bromine substituents fundamentally alters the reactivity profile of these heterocycles, enabling new synthetic pathways and applications.

Research into brominated imidazoles has revealed their exceptional utility as building blocks for complex molecular architectures. The electron-withdrawing nature of the bromine atom enhances the electrophilic character of adjacent positions, facilitating nucleophilic substitution reactions and cross-coupling transformations. This reactivity profile has made brominated imidazoles indispensable in the synthesis of pharmaceutical intermediates and bioactive compounds.

The development of supramolecular complexes incorporating imidazole derivatives has emerged as a particularly significant research area. Studies have demonstrated that imidazole-based compounds can form various supramolecular complexes through noncovalent interactions, leading to materials with enhanced medicinal potential. These complexes have shown promising applications in anticancer, antibacterial, antifungal, and other therapeutic areas, highlighting the broader significance of imidazole chemistry in contemporary research.

The versatility of brominated imidazoles extends to their role as ligands in coordination chemistry. Metal complexes formed with imidazole derivatives, particularly those containing platinum, gold, silver, and other transition metals, have demonstrated remarkable biological activities. These findings have established brominated imidazoles as crucial components in the development of next-generation therapeutic agents and diagnostic tools.

Overview of Imidazole Chemistry and Bromination

Imidazole chemistry is characterized by the unique properties of the five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The imidazole ring exhibits amphiphilic behavior, functioning as both an acid and a base due to the presence of both a hydrogen-bearing nitrogen and a nitrogen with a lone pair of electrons. This dual nature, combined with the aromatic character derived from the six π-electron system, makes imidazole an exceptionally versatile platform for chemical modification.

The tautomeric equilibrium in imidazole compounds adds another layer of complexity to their chemistry. The hydrogen atom can migrate between the two nitrogen positions, creating equivalent tautomeric forms that influence the compound's reactivity and interaction patterns. This tautomerism is particularly important in understanding the behavior of brominated derivatives, where the position of the hydrogen affects the electronic distribution and subsequent chemical behavior.

Bromination of imidazole systems can occur through various mechanisms and with different selectivity patterns depending on the reaction conditions and substituents present. Direct bromination typically favors positions 2, 4, and 5, with the 2-position being particularly reactive due to its location between the two nitrogen atoms. The presence of substituents on the nitrogen atoms significantly influences the bromination pattern and selectivity, enabling the synthesis of specific regioisomers.

The electronic effects of bromination on imidazole systems are profound and multifaceted. The bromine atom acts as an electron-withdrawing group, decreasing the electron density of the ring and altering the pKa values of the nitrogen centers. This electronic perturbation affects the compound's basicity, nucleophilicity, and ability to participate in various chemical reactions. Understanding these electronic effects is crucial for predicting and controlling the reactivity of brominated imidazole derivatives.

Emergence of 2-Bromo-1-methyl-1H-imidazole Hydrochloride in Chemical Research

The emergence of this compound as a significant research compound represents the convergence of several synthetic and practical considerations in heterocyclic chemistry. The base compound, 2-bromo-1-methyl-1H-imidazole, with Chemical Abstracts Service number 16681-59-7, provided the foundation for developing the more stable and manageable hydrochloride salt form.

The development of the hydrochloride salt addressed several practical challenges associated with handling and storage of the free base. The molecular formula C4H6BrClN2 and molecular weight of 197.46 g/mol reflect the addition of hydrochloric acid to the parent compound, resulting in enhanced crystallinity and stability. This salt formation process typically involves the controlled addition of hydrochloric acid to solutions of the free base, yielding crystalline products with improved handling characteristics.

Research applications of this compound have focused primarily on its utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. The compound serves as a versatile electrophilic building block, capable of participating in nucleophilic substitution reactions, cross-coupling transformations, and cyclization processes. The presence of the bromine atom at the 2-position provides a reactive handle for further chemical modifications while maintaining the structural integrity of the imidazole core.

Recent investigations have explored the compound's potential in the synthesis of pharmaceutical intermediates and bioactive molecules. The strategic positioning of the bromine substituent enables selective functionalization reactions that would be difficult to achieve through alternative synthetic routes. Additionally, the enhanced stability provided by the hydrochloride salt form has facilitated its incorporation into automated synthesis protocols and high-throughput screening applications.

The advancement of analytical techniques has enabled detailed characterization of this compound, providing insights into its structural properties and behavior. Nuclear magnetic resonance spectroscopy has been particularly valuable in confirming the regiochemistry of bromination and the formation of the hydrochloride salt. These analytical capabilities have supported the compound's integration into systematic research programs focused on developing new synthetic methodologies and exploring structure-activity relationships in imidazole-based systems.

Propriétés

IUPAC Name |

2-bromo-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGJSNIPVUHEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657455 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-21-2 | |

| Record name | 1H-Imidazole, 2-bromo-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It has been used in the synthesis of compounds such as n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine and 1,2-bis[2-methyl-5-(1-methyl-1h-imidazol-2-yl)-3-thienyl]-cyclopentene. These compounds have been reported to form bimetallic platinum(II) complexes with potent cytotoxic activity.

Mode of Action

It is known to participate in c-n coupling reactions, which are key steps in the synthesis of various bioactive compounds.

Analyse Biochimique

Biochemical Properties

2-Bromo-1-methyl-1H-imidazole hydrochloride plays a role in biochemical reactions primarily as a reagent in the synthesis of other compounds. It has been used in the formation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine. Additionally, it can form bimetallic platinum (II) complexes with potent cytotoxic activity. The interactions of this compound with enzymes, proteins, and other biomolecules are essential for its function in these reactions. For instance, its ability to form complexes with metals suggests interactions with metalloproteins and enzymes that require metal cofactors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell function by interacting with cellular signaling pathways and gene expression. For example, the formation of cytotoxic platinum complexes indicates that this compound can induce cell death in cancer cells, thereby affecting cellular metabolism and proliferation. These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form complexes with metals, such as platinum, suggests that it can inhibit or activate enzymes that require metal cofactors. This inhibition or activation can lead to changes in gene expression and cellular function. The exact binding interactions and the resulting biochemical pathways are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settingsIn vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but the potential for degradation and the resulting impact on experimental outcomes must be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases dramatically, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in synthesizing biologically active molecules. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, thereby influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity.

Activité Biologique

2-Bromo-1-methyl-1H-imidazole hydrochloride is a halogenated imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : CHBrN·HCl

- Molecular Weight : 161.00 g/mol

- CAS Number : 16681-59-7

- Appearance : Colorless to light yellow liquid

- Purity : ≥98.0% (HPLC)

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer cell proliferation. The halogenated structure enhances its reactivity, making it a promising candidate for further investigations into its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of microbial strains. A study indicated that derivatives of imidazole, including this compound, can inhibit both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Sensitivity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 24 mm |

| Escherichia coli | 20 mm |

| Klebsiella pneumoniae | 18 mm |

| Pseudomonas aeruginosa | 22 mm |

Anticancer Activity

The compound has also shown cytotoxic effects against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For instance, in vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 18.6 |

Case Studies

Recent case studies have highlighted the effectiveness of this compound in overcoming drug resistance in certain bacterial strains. For example, a hybrid compound synthesized from this imidazole derivative showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Applications in Drug Development

The unique structure of this compound makes it an attractive scaffold for medicinal chemistry. It can serve as a building block for synthesizing more complex molecules with targeted biological activity. Ongoing research is focused on optimizing its synthesis and exploring its interactions with various biological targets to develop novel therapeutic agents.

Applications De Recherche Scientifique

The synthesis of 2-Bromo-1-methyl-1H-imidazole typically involves bromination of 1-methylimidazole followed by the formation of the hydrochloride salt. This process is crucial for producing derivatives used in pharmaceutical applications.

Medicinal Chemistry

-

Pharmaceutical Development :

- The compound serves as a building block for synthesizing various pharmaceuticals. It is notably utilized in developing angiotensin II receptor antagonists, which are vital in treating hypertension.

- Its derivatives have shown potential in targeting cancer cells through mechanisms that induce apoptosis, making them valuable in anticancer drug design .

- Biological Activity :

Material Science

- Ligand Formation :

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of platinum(II) complexes formed with imidazole derivatives, including 2-Bromo-1-methyl-1H-imidazole. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using 2-Bromo-1-methyl-1H-imidazole as a precursor. The resulting compounds exhibited enhanced antibacterial activity against resistant strains, highlighting the compound's utility in addressing antibiotic resistance .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under controlled conditions, forming new C–N or C–O bonds.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C–N Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, p-anisidine, 100°C | N-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |

| Amine Substitution | K₂CO₃, DMF, alkyl/aryl amines, 60–80°C | 2-Amino-1-methyl-1H-imidazole derivatives |

Key mechanistic insights:

-

Palladium catalysts facilitate cross-coupling via oxidative addition into the C–Br bond.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions to form biaryl or heteroaryl systems.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid, dioxane/H₂O | 2-Aryl-1-methyl-1H-imidazole derivatives | |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, terminal alkyne, Et₃N | 2-Alkynyl-1-methyl-1H-imidazole derivatives |

Notable conditions:

-

Aqueous Na₂CO₃ acts as a base to neutralize HCl from the hydrochloride salt.

-

Inert atmospheres (N₂/Ar) prevent catalyst deactivation.

Grignard and Organometallic Reactions

The bromine atom is susceptible to replacement by organometallic reagents.

Mechanistic notes:

Reduction and Dehalogenation

Controlled reduction removes bromine or modifies the imidazole ring.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Methyl-1H-imidazole | |

| Radical Dehalogenation | Bu₃SnH, AIBN, toluene, reflux | 1-Methyl-1H-imidazole |

Critical factors:

-

Pd/C selectively cleaves C–Br bonds without ring hydrogenation.

-

Radical initiators (e.g., AIBN) enhance tin-mediated pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties and applications, 2-bromo-1-methyl-1H-imidazole hydrochloride is compared to structurally related imidazole and benzimidazole derivatives. Key compounds include:

Table 1: Structural and Physicochemical Comparison

Commercial Availability and Cost

- Pricing : 2-Bromo-1-methyl-1H-imidazole HCl is priced at $78.00/g (95–98% purity), reflecting its demand in high-value syntheses. Comparatively, 5-bromo-2-iodopyrimidine (CAS: 63775-0) costs $39.50/250mg , highlighting the premium for imidazole-based building blocks .

Méthodes De Préparation

Direct Bromination of 1-Methylimidazole

The most straightforward and widely employed method for preparing 2-Bromo-1-methyl-1H-imidazole hydrochloride is the direct bromination of 1-methylimidazole. This reaction typically involves:

- Brominating Agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used.

- Solvents: Dichloromethane (methylene chloride), acetic acid, or dimethylformamide (DMF) serve as reaction media.

- Temperature Control: The reaction is usually carried out at low temperatures (0–25°C) to minimize over-bromination and formation of regioisomers.

$$

\text{1-Methylimidazole} + \text{Br}_2 \rightarrow \text{this compound}

$$

The hydrochloride salt is often isolated by acidification or by using hydrogen chloride gas or HCl solutions.

- The bromine atom selectively substitutes at the 2-position of the imidazole ring due to electronic and steric factors.

- The reaction requires precise stoichiometric control to avoid dibromination or substitution at undesired positions.

- The hydrochloride salt form enhances the compound's stability and facilitates purification.

Use of Grignard Reagents for Regioselective Bromination and Functionalization

Advanced synthetic routes employ organometallic intermediates, particularly Grignard reagents, to achieve regioselective bromination and subsequent functionalization:

- Preparation of Imidazole Grignard Derivative: 1-Methylimidazole is first converted into its Grignard reagent by treatment with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at low temperature (-25 to 0°C).

- Bromination Step: The Grignard intermediate is then reacted with bromine sources or electrophilic brominating agents to afford 2-bromo substitution with high regioselectivity.

- Workup: The reaction mixture is quenched with aqueous ammonium chloride and extracted with organic solvents (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated to yield the product.

This method minimizes the formation of regioisomers by controlling the site of metalation and subsequent electrophilic substitution.

Catalytic and Flow Chemistry Approaches

Recent developments have introduced catalytic systems and continuous flow chemistry to optimize the synthesis:

- Catalysts: Copper(I) catalysts and other transition metal complexes have been used to promote selective C–H activation and bromination at the 2-position.

- Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters (temperature, reagent addition rate, residence time), improving yield and reproducibility on an industrial scale.

These methods allow scalable production with reduced by-products and enhanced safety profiles.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br₂, NBS | NBS offers milder and more selective bromination |

| Solvent | Dichloromethane, DMF, Acetic acid | Choice affects reaction rate and selectivity |

| Temperature | 0 to 25°C | Lower temperatures reduce over-bromination |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation and side reactions |

| Reaction time | 1–6 hours | Monitored by TLC or LC-MS for completion |

| Workup | Quenching with NH₄Cl solution, extraction | Ensures removal of inorganic by-products |

Purification and Characterization

After synthesis, the product is purified by:

- Crystallization: Often from solvents such as acetone or ethyl acetate.

- Chromatography: Column chromatography or preparative TLC to separate regioisomers if formed.

- Drying: Under reduced pressure at moderate temperatures (e.g., 50°C).

Characterization employs:

- NMR Spectroscopy: ^1H NMR shows methyl protons at δ ~3.7 ppm; ^13C NMR confirms brominated carbon shifts.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Elemental Analysis: Confirms purity and composition.

- Melting Point: Typically around 82°C for the hydrochloride salt.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination | Br₂, CH₂Cl₂, 0–25°C | 70–85 | ≥97 | Simple, cost-effective | Possible regioisomer formation |

| Grignard Intermediate Route | iPrMgCl in THF, low temp, then Br source | 75–90 | ≥98 | High regioselectivity, scalable | Requires inert atmosphere, moisture sensitive |

| Catalytic C–H Activation | Cu(I) catalyst, flow reactor | 80–92 | ≥98 | Scalable, environmentally friendly | Requires catalyst optimization |

Research Findings and Practical Insights

- The use of isopropylmagnesium chloride for selective metalation prior to bromination significantly reduces regioisomer formation and improves yield.

- Low-temperature conditions (-25 to 0°C) are critical to control the reaction kinetics and suppress side reactions.

- Continuous flow synthesis enhances reproducibility and safety, especially for large-scale production.

- The hydrochloride salt form is favored for its stability and ease of handling in downstream applications.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-methyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1H-imidazole using reagents like N-bromosuccinimide (NBS) in solvents such as DMF or dichloromethane (DCM) at controlled temperatures (0–5°C). Direct bromination at the 2-position is favored under these conditions to minimize side reactions like over-bromination. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity ≥95%. For example, halogen exchange reactions using HBr gas in THF at 25°C yield ~65% with 90% purity, while direct bromination achieves higher yields (73%) under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 262–266°C for analogous bromo-imidazoles) with literature data .

- NMR Spectroscopy : ^1H NMR (δ 8.35–8.28 ppm for aromatic protons) and ^13C NMR (δ 120–130 ppm for imidazole carbons) confirm substitution patterns .

- FTIR : Identify C-Br stretches (~590 cm⁻¹) and imidazole ring vibrations (1611 cm⁻¹ for C=N) .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 222.12 [M⁺] for related derivatives) .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid exposure to moisture or strong bases, which may degrade the compound. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and activation energies. Compare with experimental kinetic data (e.g., second-order rate constants in DMSO at 25°C). Solvent effects can be modeled via COSMO-RS to predict reactivity in polar aprotic solvents. For example, simulations show a 15% higher activation energy for SN2 pathways compared to SN1, aligning with observed regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use consistent protocols (e.g., MTT cytotoxicity assays with fixed cell passage numbers and serum concentrations) .

- Solubility Optimization : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives.

- Mechanistic Validation : Perform molecular docking (e.g., EGFR binding with ΔG = -9.2 kcal/mol) to confirm structure-activity relationships (SAR) .

Q. How does the substitution pattern on the imidazole ring influence pharmacological properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Br) : Enhance metabolic stability but reduce solubility. Compare logP values (e.g., 2.1 for bromo vs. 1.8 for chloro derivatives) .

- Methyl Group at N1 : Increases steric hindrance, reducing off-target interactions (e.g., 10-fold selectivity for kinase X over kinase Y) .

- SAR Table :

| Derivative | Substitution | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Bromo | Br at C2 | 0.45 | 1.2 |

| 2-Chloro | Cl at C2 | 0.78 | 2.5 |

| 2-Iodo | I at C2 | 0.32 | 0.8 |

Q. What analytical techniques are critical for detecting decomposition products during long-term stability studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.